molecular formula C6H3Cl2FO2S B1423676 3-Chloro-5-fluorobenzene-1-sulfonyl chloride CAS No. 1131397-73-3

3-Chloro-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1423676
CAS No.: 1131397-73-3
M. Wt: 229.06 g/mol
InChI Key: DMJUAPPEXOKHSW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS 1131397-73-3) is a valuable bifunctional building block in chemical synthesis, particularly for research and development in pharmaceuticals and agrochemicals. Its molecular formula is C₆H₃Cl₂FO₂S, and it features both a highly reactive sulfonyl chloride group and a fluorine atom on its benzene ring . The sulfonyl chloride group readily undergoes nucleophilic substitution reactions, allowing researchers to introduce the sulfonamide moiety into target molecules . This is crucial in medicinal chemistry for creating compounds that can inhibit various enzymes or biological pathways. The strategic incorporation of both chlorine and fluorine atoms can significantly alter a molecule's properties. Fluorine is known to enhance metabolic stability, improve membrane permeability, and increase the lipophilicity of potential drug candidates . Fluorinated sulfonamide derivatives, accessible from reagents like this, have demonstrated a wide range of biological activities, including use as antimicrobial, anti-inflammatory, and anticancer agents . In agrochemical research, the combination of fluorine and sulfonamide functionalities is a established strategy for developing new herbicides and pesticides with improved efficacy and environmental profiles . This compound must be stored sealed in a dry, cool environment . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJUAPPEXOKHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679537
Record name 3-Chloro-5-fluorobenzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131397-73-3
Record name 3-Chloro-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-fluorobenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-chloro-5-fluorobenzene. One common method includes the reaction of 3-chloro-5-fluorobenzene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-Chloro-5-fluorobenzene-1-sulfonyl chloride serves as a versatile building block in organic chemistry. It is used to synthesize various sulfonamide and sulfonate derivatives, which are crucial for developing pharmaceuticals and agrochemicals.

Table 1: Common Reactions with this compound

Reaction TypeDescriptionMajor Products
Nucleophilic SubstitutionReacts with amines, alcohols, and thiols to form sulfonamides and estersSulfonamides, Sulfonate Esters
Coupling ReactionsParticipates in Suzuki-Miyaura coupling to form biaryl compoundsBiaryl Compounds

Biological Research

In biological research, this compound is utilized to synthesize molecules that act as enzyme inhibitors or receptor modulators. It plays a role in developing new drugs that target specific biological pathways.

Case Study:
A study demonstrated that derivatives synthesized from this compound exhibited potent inhibitory activity against specific enzymes involved in cancer progression, showcasing its potential in pharmaceutical development.

Industrial Applications

In the industrial sector, this compound is used for producing agrochemicals, dyes, and specialty chemicals. Its reactivity allows for the development of complex chemical products that meet specific industrial needs.

Table 2: Industrial Uses of this compound

Application TypeDescription
AgrochemicalsUsed in the synthesis of herbicides and pesticides
DyesServes as an intermediate in dye production
Specialty ChemicalsUtilized in manufacturing fine chemicals for various applications

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Differences

Halogen-Substituted Benzene Derivatives

3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 875167-01-4)

  • Molecular Formula : C₇H₃ClF₃O₂S
  • Molecular Weight : ~258.56 g/mol (calculated)
  • Key Differences : Replaces the fluorine at position 5 with a trifluoromethyl (–CF₃) group. This substitution increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions. The –CF₃ group also improves lipophilicity, making it valuable in medicinal chemistry .

3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride (CID: 149699841)

  • Molecular Formula : C₆H₂BrCl₂FO₂S
  • Molecular Weight : ~328.41 g/mol
  • Key Differences : Bromine (Br) at position 3 and fluorine at position 2 alter steric and electronic properties. Bromine’s larger atomic radius may reduce reaction rates compared to chlorine, while fluorine’s electronegativity enhances stability .
Functional Group Modifications

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride (CAS: 1572516-04-1)

  • Molecular Formula : C₇H₂Cl₃FO₃S
  • Molecular Weight : 291.51 g/mol
  • Key Differences : Combines a sulfonyl chloride (–SO₂Cl) and a benzoyl chloride (–COCl) group. The dual reactivity allows participation in both sulfonation and acylation reactions, though handling requires stringent safety measures due to high corrosivity .
Heterocyclic Analogues

5-Chloropyridine-3-sulfonyl chloride (CAS: 1060802-18-7) Molecular Formula: C₅H₃ClNO₂S Molecular Weight: ~207.61 g/mol (calculated) Key Differences: Replaces the benzene ring with a pyridine ring. The nitrogen atom increases polarity and basicity, altering solubility and reactivity in acidic/basic conditions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Reactivity Notes
3-Chloro-5-fluorobenzene-1-sulfonyl chloride 212.60 Not reported Not reported Moderate reactivity due to Cl/F synergy
Trifluoromethanesulfonyl chloride 168.52 29–32 1.583 High volatility, strong electrophile
3-Acetyl-5-chlorobenzene-1-sulfonyl chloride 253.10 Not reported Not reported Reduced reactivity due to acetyl group
5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride 291.51 Not reported Not reported Dual reactivity (SO₂Cl and COCl)

Biological Activity

Overview

3-Chloro-5-fluorobenzene-1-sulfonyl chloride (CAS No. 1131397-73-3) is an organic compound characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological activity. The compound has a molecular formula of C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol. It is primarily utilized in organic synthesis and has potential applications in medicinal chemistry due to its ability to form covalent bonds with nucleophiles.

The biological activity of this compound is largely attributed to its electrophilic nature. The sulfonyl chloride group reacts readily with various nucleophiles, including amines and alcohols, facilitating the synthesis of biologically active sulfonamide derivatives. This reactivity allows it to act as a building block in the development of enzyme inhibitors and receptor modulators, which are crucial in therapeutic applications.

Biological Applications

Research indicates that compounds containing sulfonyl groups often exhibit significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that sulfonamide derivatives can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anticancer Activity : Some sulfonamide compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with metabolic pathways and enzyme inhibition.

Case Studies

  • Inhibition of Enzymes : A study demonstrated that derivatives synthesized from this compound exhibited inhibitory effects on specific enzymes involved in cancer metabolism. The binding affinity and inhibition kinetics were evaluated using various biochemical assays, revealing IC50 values indicative of potent activity against target enzymes .
  • Development of Antimicrobial Agents : Another investigation focused on the synthesis of sulfonamide derivatives from this compound, assessing their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 1: Biological Activity Summary

CompoundActivity TypeIC50 (µM)MIC (µg/mL)Reference
Derivative AEnzyme Inhibition5.2-
Derivative BAntibacterial-12
Derivative CAnticancer8.0-

Research Findings

Recent studies have highlighted the versatility of this compound in synthesizing novel compounds with enhanced biological profiles. For instance, multifunctional arylsulfone and arylsulfonamide-based ligands have been designed to target specific biological pathways effectively. These ligands demonstrated promising in vitro activity against various cancer cell lines, showcasing the potential for therapeutic applications in oncology .

Moreover, computational studies have provided insights into the binding interactions between these synthesized compounds and their biological targets, emphasizing the importance of structural modifications on their efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-5-fluorobenzene-1-sulfonyl chloride, and how can purity be optimized?

The synthesis typically involves sulfonation and halogenation of substituted benzene derivatives. A common method includes:

  • Chlorosulfonation : Reacting 3-chloro-5-fluorobenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.
  • Purification : Crude products are purified via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity (>97%) is confirmed by GC or HPLC .
  • Safety note : Reactions must be conducted in a fume hood due to HCl and SO₃ off-gassing .

Q. Which analytical techniques are most reliable for characterizing this compound, and what data discrepancies might arise?

  • GC/HPLC : Used to assess purity (>95% as per commercial standards), though discrepancies may arise if residual solvents or byproducts (e.g., disulfonyl chlorides) co-elute .
  • NMR spectroscopy : ¹⁹F and ¹H NMR confirm substitution patterns (e.g., fluorine at C5, chlorine at C3). Chemical shifts for sulfonyl chloride protons typically appear downfield (δ 8.1–8.3 ppm).
  • Mass spectrometry : ESI-MS or EI-MS validate molecular weight (225.09 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory. Use closed systems to minimize aerosol formation .
  • Waste disposal : Hydrolyze residual sulfonyl chloride with ice-cold water in a ventilated area, neutralize with sodium bicarbonate, and transfer to halogenated waste containers .
  • Storage : Store in amber glass bottles at 0–6°C to prevent thermal decomposition .

Advanced Research Questions

Q. How does this compound function as a reagent in medicinal chemistry for synthesizing sulfonamide derivatives?

The sulfonyl chloride group reacts with amines to form sulfonamides, a key pharmacophore in drug discovery. For example:

  • Proteomics : Used to modify lysine residues in proteins, enabling structural studies via mass spectrometry .
  • Kinase inhibitors : React with pyridine or pyrimidine scaffolds to generate bioactive molecules targeting ATP-binding pockets .
  • Optimization : Reaction efficiency depends on solvent polarity (e.g., DCM vs. THF) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Q. What strategies address conflicting reactivity data in nucleophilic substitution reactions?

Conflicts in reactivity (e.g., with thiols vs. alcohols) arise from competing mechanisms:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while non-polar solvents (toluene) promote radical intermediates.
  • Steric hindrance : Bulky substituents at C3 and C5 slow sulfonamide formation; microwave-assisted synthesis can accelerate reactions .
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the sulfonyl chloride group .

Q. How can researchers resolve contradictions in reported purity data across commercial sources?

  • Cross-validation : Use orthogonal methods (e.g., GC for volatile impurities, ICP-MS for metal contaminants) .
  • Batch testing : Compare multiple lots from suppliers, noting variations in CAS RN 942199-56-6 (if applicable) .
  • In-house synthesis : Reproduce the compound using peer-reviewed protocols to establish baseline purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-fluorobenzene-1-sulfonyl chloride

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